molecular formula C7H5N3O B6597802 Pyrido[3,4-b]pyrazin-3(4H)-one CAS No. 91996-71-3

Pyrido[3,4-b]pyrazin-3(4H)-one

Cat. No.: B6597802
CAS No.: 91996-71-3
M. Wt: 147.13 g/mol
InChI Key: DPUUMESTNLIFDE-UHFFFAOYSA-N
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Description

Pyrido[3,4-b]pyrazin-3(4H)-one is a heterocyclic compound that belongs to the class of pyridopyrazines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of pyrido[3,4-b]pyrazin-3(4H)-one typically involves multicomponent reactions. One common method is the condensation of 2-aminopyridine with α-ketoesters or α-diketones under acidic or basic conditions. The reaction can be catalyzed by various agents, including Lewis acids or bases, to facilitate the formation of the desired heterocyclic ring system .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the implementation of green chemistry principles, such as solvent-free reactions and the use of renewable resources, can make the production process more sustainable .

Chemical Reactions Analysis

Types of Reactions

Pyrido[3,4-b]pyrazin-3(4H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Pyrido[3,4-b]pyrazin-3(4H)-one has been extensively studied for its applications in various scientific fields:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory activities.

    Industry: Utilized in the development of materials with unique electronic and optical properties.

Comparison with Similar Compounds

Similar Compounds

  • Pyrido[2,3-b]pyrazine
  • Pyrazolo[3,4-b]pyridine
  • Pyrrolo[2,3-b]pyridine

Uniqueness

Pyrido[3,4-b]pyrazin-3(4H)-one is unique due to its specific ring structure and the presence of both nitrogen atoms in the pyrazine ring. This structural feature imparts distinct electronic properties and reactivity, making it a valuable scaffold for the development of novel compounds with diverse biological activities .

Properties

IUPAC Name

4H-pyrido[3,4-b]pyrazin-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5N3O/c11-7-4-9-5-1-2-8-3-6(5)10-7/h1-4H,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPUUMESTNLIFDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC2=C1N=CC(=O)N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

147.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

91996-71-3
Record name 3H,4H-pyrido[3,4-b]pyrazin-3-one
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